3-(2,5-Dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
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Overview
Description
3-(2,5-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with appropriate precursors under acidic or basic conditions. One common method is the use of the Claisen-Schmidt condensation reaction, where 2,5-dimethoxybenzaldehyde reacts with 5,7-dimethoxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(2,5-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromone ring can be reduced to form dihydrochromones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromones.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)propanoic acid
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid
Uniqueness
3-(2,5-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and biological properties. Its multiple methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
112777-71-6 |
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Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-5-6-15(23-3)13(7-11)14-10-25-17-9-12(22-2)8-16(24-4)18(17)19(14)20/h5-10H,1-4H3 |
InChI Key |
BCCOHYFUEXPAMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC |
Origin of Product |
United States |
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